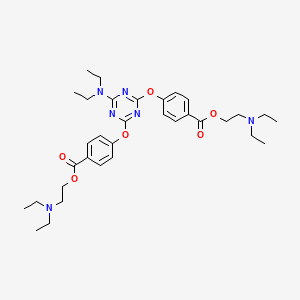
N-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[331]nonane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenyl groups and the carboxamide functionality. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo[3.3.1]nonane derivatives with varying substituents. These compounds share the bicyclic core structure but differ in their functional groups and substituents.
Uniqueness
N-butyl-1-methyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[331]nonane-7-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
82058-30-8 |
|---|---|
Molecular Formula |
C37H39N3O2 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-butyl-1-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C37H39N3O2/c1-3-4-25-38-36(42)40-32(27-19-11-6-12-20-27)30-31(26-17-9-5-10-18-26)39-33(28-21-13-7-14-22-28)37(2,35(30)41)34(40)29-23-15-8-16-24-29/h5-24,30-34,39H,3-4,25H2,1-2H3,(H,38,42) |
InChI Key |
CGOIRVHUWIPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)(C2=O)C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


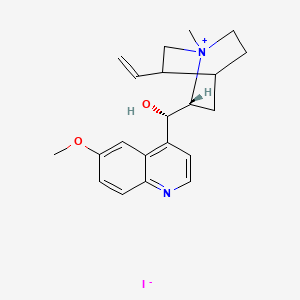
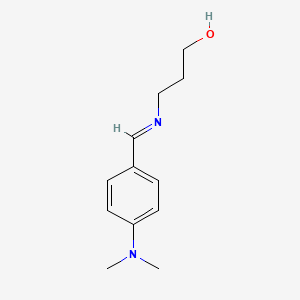

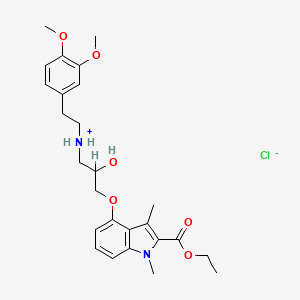

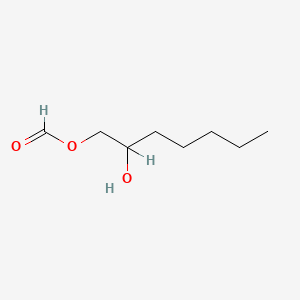

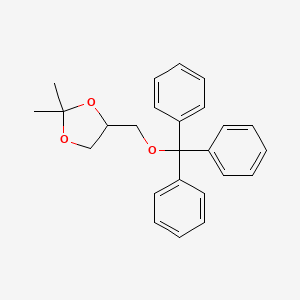

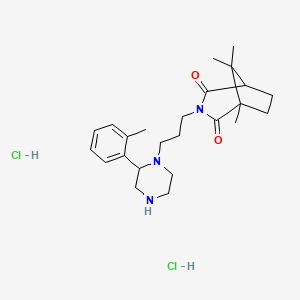

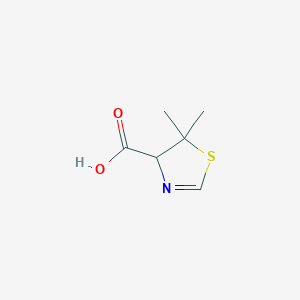
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
